N,O-Bis(diethylhydrogensilyl)trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

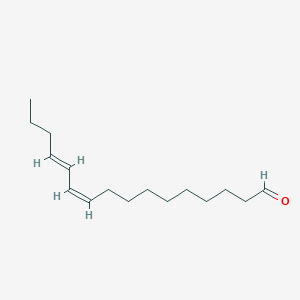

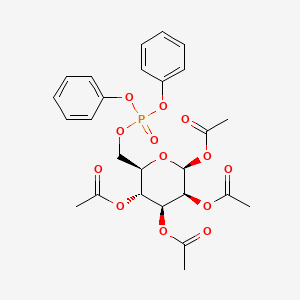

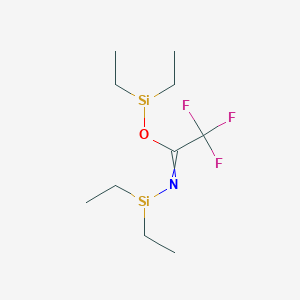

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is a chemical compound with the molecular formula C10H22F3NOSi2 and a molecular weight of 285.5 . It is also known as DEHS-BSTFA .

Molecular Structure Analysis

The molecular structure of “N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” consists of 10 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 2 silicon atoms .Physical And Chemical Properties Analysis

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is a colorless to light yellow clear liquid .Scientific Research Applications

Gas Chromatography Derivatizing Reagent

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used as a derivatizing reagent for gas chromatography . It helps in the analysis of various compounds by converting them into derivatives that are more amenable to gas chromatography.

Mass Spectrometry Analysis

This compound is also used in mass spectrometry for the analysis of phenolic acids in fruits . By derivatizing the phenolic acids, it enhances their volatility and stability, making them suitable for mass spectrometry analysis.

Analysis of Hydroxylated Steroids

It has been used in the gas chromatography/mass spectrometry analysis of hydroxylated steroids . This allows for the detection and quantification of these steroids in various biological samples.

Preparation of Pyrimidinone Ribosides

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used as a reactant in the preparation of pyrimidinone ribosides . These compounds have shown anti-tumor properties, making this an important application in medicinal chemistry.

Analysis of Cortisol and 6β-Hydroxycortisol

This compound has been used in the analysis of cortisol and 6β-hydroxycortisol in human urine . This is important in the study of stress response and adrenal function.

Synthesis of Silicon Compounds

“N,O-Bis(diethylhydrogensilyl)trifluoroacetamide” is used in the synthesis of silicon compounds . These compounds have a wide range of applications in materials science and technology.

Safety and Hazards

properties

InChI |

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQTNAPNFAWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20F3NOSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,O-Bis(diethylhydrogensilyl)trifluoroacetamide | |

Q & A

Q1: How does N,O-Bis(diethylhydrogensilyl)trifluoroacetamide interact with thromboxane B2 and what are the downstream analytical benefits?

A1: N,O-Bis(diethylhydrogensilyl)trifluoroacetamide (DEHS-BSTFA) reacts with the methyl ester-methyloxime derivative of thromboxane B2 (TXB2) after treatment with diazomethane and O-methylhydroxylamine-HCl []. This reaction forms the diethylhydrogensilyl-cyclic diethylsilylene (DEHS-DES) derivative of TXB2. This derivative is advantageous for gas chromatography-mass spectrometry (GC-MS) analysis due to its improved volatility and distinct fragmentation pattern []. The DEHS-DES derivative produces characteristic ions, notably at m/z 269, which are valuable for identifying and quantifying TXB2 in biological samples using techniques like GC/HR-SIM [].

Q2: Can you elaborate on the structural changes observed when DEHS-BSTFA reacts with different isomers of 5β-pregnane-17,20,21-triols?

A2: DEHS-BSTFA reacts with 5β-pregnane-17,20,21-triols to yield DEHS-DES derivatives with distinct structures depending on the isomer []. For instance, 5β-Pregnane-3α,17α,20β,21-tetraol forms the 3α,21-bis-DEHS-17α,20β-DES derivative, while its 20α isomer primarily yields the 3α,17α-bis-DEHS-20α,21-DES derivative []. Interestingly, the latter derivative is believed to undergo facile isomerization to the less stable 3α,21-bis-DEHS-17α,20α-DES structure during electron ionization in mass spectrometry []. These structural differences, evidenced by isotope labeling and accurate mass measurements, contribute to distinct fragmentation patterns observed in mass spectra, aiding in the identification and characterization of these steroid isomers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

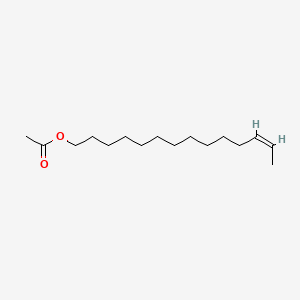

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)